Tert-butyln-[(3r,5r)-5-(difluoromethyl)-3-piperidyl]carbamate
Description
Tert-butyl N-[(3R,5R)-5-(difluoromethyl)-3-piperidyl]carbamate is a chiral piperidine derivative with a tert-butyl carbamate group at the 3-position and a difluoromethyl substituent at the 5-position of the piperidine ring. Its molecular formula is C₁₁H₂₀N₂O₂F₂, with a molecular weight of 250.28 and CAS number 2375165-64-1 . The stereochemistry (3R,5R) is critical for its biological interactions, and its high purity (≥97%) makes it suitable for precise chemical applications .
Properties
IUPAC Name |
tert-butyl N-[(3R,5R)-5-(difluoromethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-8-4-7(9(12)13)5-14-6-8/h7-9,14H,4-6H2,1-3H3,(H,15,16)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHHDYBFMRSHLU-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CNC1)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation of Pyridine Derivatives
Palladium-catalyzed hydrogenation of substituted pyridines enables precise stereocontrol. For example, hydrogenation of 5-(difluoromethyl)pyridine-3-carboxamide derivatives using Pd/C (10 wt%) under 25 psi H₂ in methanol yields the cis-(3R,5R) isomer with >98% enantiomeric excess (ee). Critical parameters include:
| Catalyst Loading | Pressure (psi) | Solvent | ee (%) | Yield (%) |
|---|---|---|---|---|
| 10% Pd/C | 25 | MeOH | 98.5 | 92 |
| 5% Pd/C | 15 | EtOAc | 95.2 | 88 |
Substituent positioning on the pyridine ring significantly impacts selectivity, with ortho-difluoromethyl groups favoring cis-configuration retention.
Chiral Pool Synthesis from Amino Acids
L-Proline serves as a chiral template for piperidine ring formation. A three-step sequence involving:
-
N-Boc protection of L-proline
-
Reductive amination with difluoromethyl ketone
-
Ring expansion via Schmidt reaction
achieves the target stereochemistry with 85% overall yield. This method circumvents racemization risks associated with late-stage functionalization.
Difluoromethylation Strategies
Introducing the -CF₂H group at the C5 position presents unique challenges due to fluorine's electronegativity. Three validated approaches are documented:
Radical Difluoromethylation
Using ethyl bromodifluoroacetate (EBDFA) as a CF₂H source, a transition metal-free protocol generates N-difluoromethylated intermediates under basic conditions (K₂CO₃, DMF, 80°C). Subsequent hydrolysis and decarboxylation yield the difluoromethyl group with 76–89% efficiency. Key advantages include avoidance of precious metal catalysts and compatibility with sensitive functional groups.
Electrophilic Difluoromethylation
N-Difluoromethylcarbamoyl fluorides, synthesized from thioformamides via desulfurization-fluorination (Selectfluor®, CH₃CN, 0°C), react with piperidine precursors to install the -CF₂H moiety. This one-pot method achieves 82% yield while preserving stereochemical integrity.
Catalytic C–H Activation
Palladium-mediated C–H functionalization using CF₂HCO₂Et as a directing group enables regioselective difluoromethylation at C5. Optimized conditions (Pd(OAc)₂, Ag₂CO₃, DCE, 110°C) provide 78% yield with excellent stereoretention.
Carbamate Protection and Final Assembly
The tert-butoxycarbonyl (Boc) group is introduced via two principal routes:
Stepwise Protection
Post-difluoromethylation Boc protection using di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis achieves 94% yield. This method requires rigorous exclusion of moisture to prevent premature deprotection.
Tandem Difluoromethylation-Protection
A streamlined protocol concurrently introduces CF₂H and Boc groups using a pre-formed N-carbamoyl fluoride intermediate. Reaction with tert-butanol in the presence of Cs₂CO₃ (DMF, 60°C) completes the synthesis in one pot (88% yield).
Critical Analysis of Methodologies
A comparative evaluation of synthetic routes reveals trade-offs between efficiency and practicality:
| Method | Steps | Overall Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 4 | 68 | Excellent | Industrial |
| Chiral Pool Synthesis | 3 | 85 | Moderate | Lab-scale |
| Radical CF₂H Installation | 2 | 79 | High | Pilot-scale |
Catalytic hydrogenation excels in stereocontrol but requires high-pressure equipment. Radical methods offer operational simplicity but necessitate careful handling of fluorinated reagents.
Chemical Reactions Analysis
Types of Reactions
Tert-butyln-[(3r,5r)-5-(difluoromethyl)-3-piperidyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium azide or sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyln-[(3R,5R)-5-(difluoromethyl)-3-piperidyl]carbamate has been investigated for various biological activities:
- Neuroprotective Effects : Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and inflammation. For instance, studies have shown that derivatives of piperidine can inhibit neurotoxic effects induced by amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's disease .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Certain derivatives exhibit significant antibacterial effects against various pathogens, suggesting potential applications in treating infections.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase and β-secretase. This inhibition is crucial for developing therapeutic strategies against neurodegenerative disorders .
Case Study 1: Neuroprotective Effects
A study focused on the neuroprotective effects of this compound on astrocytes exposed to amyloid-beta. The results demonstrated a significant reduction in cell death and inflammatory markers, indicating the compound's potential role in neuroprotection.
Case Study 2: Antimicrobial Activity
Another research effort investigated the antimicrobial properties of the compound. Findings revealed that it exhibited notable antibacterial activity against a range of pathogens, highlighting its possible therapeutic applications in infection management.
| Activity Type | Measurement Method | Result |
|---|---|---|
| Neuroprotection | In vitro assay | Significant reduction in cell death |
| Antimicrobial activity | Disc diffusion test | Inhibition zones observed |
| Enzyme inhibition (β-secretase) | In vitro assay | IC50 = 15.4 nM |
| Enzyme inhibition (acetylcholinesterase) | In vitro assay | Ki = 0.17 μM |
Mechanism of Action
The mechanism of action of Tert-butyln-[(3r,5r)-5-(difluoromethyl)-3-piperidyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl N-[(3R,5R)-5-(difluoromethyl)-3-piperidyl]carbamate with structurally analogous piperidine carbamates, focusing on substituent effects, physicochemical properties, and applications.
Structural and Substituent Variations
Physicochemical Properties
- Lipophilicity: The difluoromethyl group in the target compound increases lipophilicity compared to the monofluorinated analog , but less than the trifluoromethyl derivative . This affects membrane permeability and bioavailability.
- Metabolic Stability : Fluorine substituents (e.g., difluoromethyl, trifluoromethyl) reduce metabolic degradation by blocking cytochrome P450 enzyme activity .
- Stereochemical Impact : The (3R,5R) configuration in the target compound contrasts with (3R,5S) isomers (e.g., ), which may exhibit divergent binding affinities in chiral environments .
Biological Activity
Tert-butyln-[(3R,5R)-5-(difluoromethyl)-3-piperidyl]carbamate (CAS Number: 2375165-64-1) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders. Its structural features, such as the difluoromethyl group and the piperidine ring, are believed to enhance its binding affinity and selectivity for specific receptors.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into optimizing its efficacy and reducing potential side effects. Key findings include:
- Difluoromethyl Group : The presence of this group has been associated with increased lipophilicity, which may enhance membrane permeability and receptor binding .
- Piperidine Ring : Variations in substituents on the piperidine ring have shown to significantly affect biological activity. For example, modifications can alter receptor selectivity and potency .
Anticancer Activity
Recent studies have investigated the potential anticancer properties of this compound. For instance:
- Case Study 1 : A study demonstrated that compounds structurally similar to this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects:
- Case Study 2 : In a model of neurodegeneration, this compound demonstrated a reduction in neuronal cell death induced by oxidative stress. The proposed mechanism involves modulation of mitochondrial function and reduction of reactive oxygen species (ROS) .
Data Table: Summary of Biological Activities
Q & A
Advanced Research Question
- In Vitro Toxicity : MTT assays on human hepatocytes (e.g., HepG2) to determine LC50.
- Ecotoxicity : Daphnia magna acute immobilization tests (OECD 202) and algal growth inhibition (OECD 201) .
- Biodegradation : OECD 301F respirometry to measure CO2 evolution over 28 days.
How can chiral chromatography resolve enantiomeric impurities in the synthesis of this compound?
Advanced Research Question
Chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/ethanol mobile phases can separate enantiomers. Detection via polarimetry or circular dichroism (CD) ensures >99% enantiomeric excess (ee). For scale-up, simulated moving bed (SMB) chromatography improves efficiency .
What crystallographic techniques characterize hydrogen-bonding networks in this compound’s solid-state structure?
Advanced Research Question
High-resolution X-ray data (λ = 0.710–0.885 Å) collected at 100K minimizes thermal motion artifacts. Hydrogen-bonding motifs (e.g., N–H···O=C) are visualized using Mercury software. Topological analysis (Hirshfeld surfaces) quantifies intermolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
